(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, tert-butyl groups, and acetylenic groups, making it valuable in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine typically involves the use of [1.1.1]propellane as a key intermediate. One common method is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane. This method allows for the introduction of various substituents at the 1,3-positions of the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: It is explored for its potential therapeutic properties, particularly as a bioisostere for improving drug efficacy and reducing side effects.
Mechanism of Action
The mechanism of action of (3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are typically occupied by para-substituted benzene rings or tert-butyl groups. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-tert-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine
- 1,3-Disubstituted Bicyclo[1.1.1]pentanes
- Bicyclo[1.1.1]pentylamines
Uniqueness
(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine is unique due to its specific butyl substitution, which imparts distinct physicochemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific molecular interactions and properties are required .
Properties
IUPAC Name |
(3-butyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-3-4-9-5-10(6-9,7-9)8-11/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSWAVQXQIMBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.